A Technical Guide to DNP-NH-PEG4-C2-Boc: Properties and Applications in Drug Development
A Technical Guide to DNP-NH-PEG4-C2-Boc: Properties and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and solubility of DNP-NH-PEG4-C2-Boc, a heterobifunctional linker crucial in the development of advanced therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document outlines its physicochemical characteristics, solubility profile, and provides representative experimental protocols for its application in bioconjugation and PROTAC synthesis.
Core Chemical Properties
DNP-NH-PEG4-C2-Boc is a well-defined molecule featuring a dinitrophenyl (DNP) group, a tetraethylene glycol (PEG4) spacer, and a Boc-protected amine. The DNP moiety serves as a versatile hapten for immunological studies, while the PEG linker enhances solubility and provides spatial separation. The Boc-protected amine allows for controlled, sequential conjugation strategies.
| Property | Value | Source |
| Molecular Weight | 487.50 g/mol | [1] |
| Chemical Formula | C21H33N3O10 | [1] |
| CAS Number | 1817735-31-1 | [1] |
| Appearance | Varies (typically a solid or viscous liquid) | N/A |
| Purity | ≥95% (typical) | N/A |
Chemical Structure:
Solubility Profile
Quantitative solubility data for DNP-NH-PEG4-C2-Boc is not extensively published. However, the solubility can be inferred from its structural components. The polyethylene (B3416737) glycol (PEG) chain significantly enhances the hydrophilicity and, therefore, the aqueous solubility of the molecule.[][3] The dinitrophenyl (DNP) group is hydrophobic, while the Boc protecting group also contributes to its solubility in organic solvents.
Based on the properties of structurally similar DNP-PEG and Boc-protected PEG compounds, a qualitative solubility profile can be summarized as follows:
| Solvent | Solubility | Rationale | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble | Common solvent for a wide range of organic molecules, including PEGylated compounds. | [4] |
| Dimethylformamide (DMF) | Soluble | Polar aprotic solvent capable of dissolving PEGylated linkers. | [5] |
| Dichloromethane (DCM) | Soluble | A common solvent for organic synthesis and purification of protected linkers. | [5] |
| Water | Sparingly to Moderately Soluble | The PEG4 chain enhances water solubility, but the DNP and Boc groups may limit it. | [] |
| Ethanol | Soluble | Generally a good solvent for polar and moderately nonpolar organic compounds. | N/A |
Experimental Protocols
The following are detailed, representative methodologies for the handling, storage, and application of DNP-NH-PEG4-C2-Boc in the synthesis of PROTACs.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of DNP-NH-PEG4-C2-Boc.
-
Storage: For long-term storage, it is recommended to store the compound at -20°C, protected from light and moisture.[6] The container should be sealed under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Handling: Before use, allow the container to warm to room temperature before opening to prevent condensation. For preparing stock solutions, use anhydrous solvents such as DMSO or DMF. Unused stock solutions should be stored at -20°C or -80°C.
PROTAC Synthesis Workflow
DNP-NH-PEG4-C2-Boc can be utilized as a heterobifunctional linker to connect a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. A general synthetic workflow involves two main stages:
-
Conjugation of the first ligand: The DNP group can be used as a reactive handle, or more commonly, the Boc-protected amine is deprotected to reveal a primary amine for conjugation.
-
Deprotection and conjugation of the second ligand: Following the first conjugation, the remaining functional group is used to attach the second ligand.
Below is a more detailed, representative protocol for the deprotection of the Boc group and subsequent conjugation.
Step 1: Boc Deprotection
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a free primary amine.
Materials:
-
DNP-NH-PEG4-C2-Boc
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve DNP-NH-PEG4-C2-Boc in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
For work-up, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product (DNP-NH-PEG4-C2-NH2).
Step 2: Amide Coupling to a Carboxylic Acid-Containing Ligand
This protocol outlines the conjugation of the deprotected amine to a ligand containing a carboxylic acid moiety using standard peptide coupling reagents.
Materials:
-
Deprotected DNP-NH-PEG4-C2-NH2
-
Carboxylic acid-containing ligand (e.g., POI or E3 ligase ligand)
-
Anhydrous DMF or DCM
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Dissolve the carboxylic acid-containing ligand in anhydrous DMF or DCM in a reaction vessel.
-
Add the coupling reagents (e.g., 1.1 equivalents of HATU and HOBt).
-
Add the base (e.g., 2-3 equivalents of DIPEA) and stir for a few minutes to activate the carboxylic acid.
-
Add a solution of the deprotected DNP-NH-PEG4-C2-NH2 (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be purified by standard chromatographic techniques (e.g., flash chromatography or preparative HPLC) to isolate the desired conjugate.
Visualizing Workflows and Pathways
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC, synthesized using a linker like DNP-NH-PEG4-C2-Boc, induces the degradation of a target protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis
This diagram outlines the key steps in the synthesis of a PROTAC molecule using a heterobifunctional linker such as DNP-NH-PEG4-C2-Boc.
Caption: A representative workflow for the synthesis of a PROTAC.
